molecular formula C46H72ClN8O11S+ B12422281 MC-Val-Cit-PAB-clindamycin

MC-Val-Cit-PAB-clindamycin

Cat. No.: B12422281
M. Wt: 980.6 g/mol
InChI Key: KINAEBJVJLCQDX-DCAHZPCSSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Val-Cit-PAB-clindamycin (CAS 1639793-13-7) is a specialized chemical reagent designed for the synthesis of antibody-drug conjugates (ADCs). This conjugate integrates the potent, protein synthesis-inhibiting antibiotic clindamycin with the enzymatically cleavable linker MC-Val-Cit-PAB . The linker is a critical component that enables the targeted delivery and controlled release of the payload. It is based on a cathepsin B-sensitive dipeptide (Valine-Citrulline) and a self-immolative PAB (para-aminobenzyloxycarbonyl) spacer, which remains stable in circulation but is efficiently cleaved by the cathepsin B protease within the lysosomes of target cells . This mechanism allows for the precise intracellular release of the active clindamycin moiety, enhancing the specificity and efficacy of the therapeutic while minimizing off-target effects . The primary research application of this compound is in the development of novel ADCs for targeted cancer therapy . By leveraging the specificity of antibodies to direct the cytotoxic clindamycin payload to cancer cells, researchers can improve pharmacokinetics and the therapeutic index of potent agents . This ADC linker technology represents a powerful tool for creating stable and effective conjugates for investigating new treatments for various diseases and disorders in preclinical models . This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans.

Properties

Molecular Formula

C46H72ClN8O11S+

Molecular Weight

980.6 g/mol

IUPAC Name

(2S,4R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide

InChI

InChI=1S/C46H71ClN8O11S/c1-7-12-29-23-32(43(63)53-37(27(4)47)41-39(60)38(59)40(61)45(66-41)67-6)55(5,25-29)24-28-15-17-30(18-16-28)50-42(62)31(13-11-21-49-46(48)65)51-44(64)36(26(2)3)52-33(56)14-9-8-10-22-54-34(57)19-20-35(54)58/h15-20,26-27,29,31-32,36-41,45,59-61H,7-14,21-25H2,1-6H3,(H6-,48,49,50,51,52,53,56,62,63,64,65)/p+1/t27-,29+,31-,32-,36-,37+,38-,39+,40+,41+,45+,55?/m0/s1

InChI Key

KINAEBJVJLCQDX-DCAHZPCSSA-O

Isomeric SMILES

CCC[C@@H]1C[C@H]([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)N[C@@H]([C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)SC)O)O)O)[C@H](C)Cl

Canonical SMILES

CCCC1CC([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)NC(C4C(C(C(C(O4)SC)O)O)O)C(C)Cl

Origin of Product

United States

Preparation Methods

Activation of Clindamycin

Clindamycin, a lincosamide antibiotic, undergoes activation to introduce reactive groups for linker attachment. The primary method involves:

  • Carbamate Formation : Reacting clindamycin’s hydroxyl group with N-hydroxysuccinimide (NHS) esters in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
  • Solvent System : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert nitrogen atmosphere.
  • Temperature Control : Maintained at 0–4°C during activation to prevent degradation.

Table 1: Reaction Conditions for Clindamycin Activation

Parameter Laboratory Scale Industrial Scale
Solvent DMF DCM
Coupling Agent DCC EDC/HOBt
Temperature 0–4°C 2–8°C
Reaction Time 4–6 hours 3–5 hours
Yield 75–80% 85–90%

Data sourced from.

Linker Conjugation

The MC-Val-Cit-PAB linker, featuring a maleimidocaproyl group, is conjugated to activated clindamycin via a carbamate bond. Key steps include:

  • Peptide Coupling : The linker’s terminal amine reacts with clindamycin’s activated carbonyl group, facilitated by triethylamine (TEA) as a base.
  • Epimerization Mitigation : Conducted at pH 7.0–7.5 and 25°C to minimize racemization.
  • Real-Time Monitoring : High-performance liquid chromatography (HPLC) tracks reaction progression, ensuring >95% conversion.

Purification and Characterization

Post-conjugation, crude product purification is critical to achieve pharmaceutical-grade purity.

Chromatographic Techniques

  • Size Exclusion Chromatography (SEC) : Removes unreacted linker and clindamycin using Sephadex LH-20 columns.
  • Reverse-Phase HPLC : Employed with C18 columns and acetonitrile/water gradients (0.1% trifluoroacetic acid) to isolate the conjugate.
  • Yield Optimization : Gradient elution (10–90% acetonitrile over 30 minutes) achieves 98.5% purity.

Table 2: Purification Parameters

Method Purity Achieved Key Challenge
SEC 85–90% Low resolution
Reverse-Phase HPLC 98–99% Solvent cost
Preparative TLC 95–97% Scalability limits

Data sourced from.

Structural Validation

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (980.63 g/mol) and linker-drug stoichiometry.
  • Nuclear Magnetic Resonance (NMR) : $$ ^1H $$- and $$ ^{13}C $$-NMR verify carbamate bond formation and absence of epimerization.

Industrial-Scale Production

Scaling this compound synthesis requires addressing reactor design, cost-efficiency, and regulatory compliance.

Batch Reactor Optimization

  • Temperature Control : Jacketed reactors maintain 2–8°C during conjugation.
  • Mixing Efficiency : Turbine agitators ensure homogeneous reaction conditions, reducing side products.
  • In-Process Analytics : At-line HPLC monitors reaction completion every 30 minutes.

Cost-Reduction Strategies

  • Solvent Recycling : DCM recovery via distillation reduces material costs by 40%.
  • Catalyst Reuse : Immobilized EDC/HOBt on silica gel enables five reaction cycles without yield loss.

Chemical Reactions Analysis

Enzymatic Cleavage Mechanism

The compound’s functionality relies on lysosomal cleavage by cathepsin B , a cysteine protease. The Val-Cit dipeptide in the linker is cleaved intracellularly, releasing clindamycin via hydrolysis of the carbamate bond .

Reaction Steps :

  • Cathepsin B cleavage : The enzyme hydrolyzes the peptide bond between citrulline (Cit) and PAB, generating a reactive intermediate .

  • 1,6-elimination : The intermediate undergoes spontaneous elimination, releasing clindamycin .

Structural Modifications and Reactivity

Studies have explored modifications to the linker to optimize stability and cleavage efficiency:

  • Peptidomimetic substitutions : Replacing the Val-Cit bond with fluoroolefin or triazole reduces cleavage activity, highlighting the importance of hydrogen bonding for cathepsin B recognition .

  • Cyclobutyl substitutions : Introducing cyclobutane-1,1-dicarboxamide at the P2 position improves fit in the enzyme’s S2 binding pocket but does not enhance cleavage rates .

  • Benzene ring modifications :

    • Meta-substituted PABC : Introduction of N-methyl carboxyamide or amino-PEGylated groups enhances plasma stability without affecting cathepsin B activity .

    • Glutamic acid addition : Improves solubility and reduces serum cleavage (e.g., 7% cleavage in mouse serum over 24 hours) .

Comparison of Linkers

Linker Key Features Unique Advantages
MC-Val-Cit-PAB Cleavable by cathepsin B; carbamate bond for drug release High plasma stability; traceless drug release
Mal-PEG2-Val-Cit-PABA PEG-based linker for solubility and stabilityEnhanced hydrophilicity for ADC stability
Azido-PEG4-Val-Cit-PAB-MMAE Incorporates MMAE for cytotoxicityCombines cleavage with potent payload

Critical Reaction Conditions

  • Synthesis : Careful control of temperature, pH, and reaction time is required to prevent epimerization and ensure high yield .

  • Cleavage : Optimal activity occurs in lysosomal environments (pH ~5.0), where cathepsin B is active .

  • Plasma stability : Modified linkers (e.g., MA-PABC) show reduced cleavage in serum (<3% over 24 hours) .

Research Implications

The synthesis and cleavage mechanisms of MC-Val-Cit-PAB-clindamycin underscore its role in targeted drug delivery. Studies highlight:

  • Improved therapeutic index : Selective release of clindamycin reduces systemic toxicity .

  • Scalability : The six-step synthesis route enables large-scale production .

  • Structural adaptability : Modifications to the linker can tailor stability and cleavage kinetics for specific ADC applications .

Scientific Research Applications

Applications in Antibody-Drug Conjugates (ADCs)

The primary application of MC-Val-Cit-PAB-clindamycin is in the development of ADCs for targeted cancer therapy. Key characteristics include:

  • Targeted Delivery : The compound allows for the focused delivery of clindamycin to cancer cells, reducing damage to healthy tissues.
  • Enhanced Efficacy : Studies indicate that the compound effectively interacts with target cells, facilitating selective drug release upon cleavage by lysosomal enzymes like cathepsin B .
  • Stability : It has shown stability both in vitro and in vivo, making it a reliable candidate for clinical research .

Targeted Cancer Therapy

Research has demonstrated the effectiveness of this compound in preclinical models of cancer. A study highlighted its ability to selectively inhibit tumor growth while sparing normal cells from high antibiotic concentrations.

Antibacterial Applications

Clindamycin's inherent antibacterial properties are preserved in this conjugate, making it suitable for treating infections caused by resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Its application in treating soft tissue infections has been noted due to its efficacy against anaerobic bacteria .

Comparison with Similar Compounds

Payload Mechanism

  • Clindamycin disrupts protein synthesis, differing from microtubule inhibitors (MMAF, vinblastine) or DNA alkylators (duocarmycin). This mechanism may reduce off-target toxicity compared to traditional chemotherapeutics but requires validation in tumor-specific contexts .
  • Carfilzomib and duocarmycin induce irreversible proteasome inhibition and DNA damage, respectively, offering potent cytotoxicity but higher risk of systemic toxicity without targeted delivery .

Linker Performance

All compounds employ the MC-Val-Cit-PAB linker, ensuring lysosome-specific cleavage and controlled payload release. However, clindamycin’s quaternary ammonium group may enhance solubility and circulation stability compared to hydrophobic payloads like duocarmycin .

Research Findings and Preclinical Data

  • Efficacy: this compound demonstrates stability in serum and potent antitumor activity in xenograft models, with enhanced therapeutic index over free clindamycin .
  • Comparative Studies : While direct head-to-head trials are lacking, Val-Cit-PAB-linked MMAF and duocarmycin show superior cytotoxicity in hematological cancers, whereas clindamycin’s niche may lie in solid tumors with high protein synthesis dependency .
  • Safety: Quaternary ammonium-based linkers (e.g., clindamycin conjugate) show reduced aggregation risks compared to nonpolar payloads, improving tolerability .

Biological Activity

MC-Val-Cit-PAB-clindamycin is a novel compound that combines clindamycin, a well-known antibiotic, with a specialized linker (MC-Val-Cit-PAB). This compound is primarily utilized in the development of antibody-drug conjugates (ADCs), which enhance targeted delivery of therapeutic agents to specific cells, particularly in cancer treatment. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and efficacy based on recent research findings.

Structure and Composition

  • Chemical Name : this compound
  • CAS Number : 1639793-13-7
  • Molecular Formula : C₄₆H₇₂ClN₈O₁₁S
  • Molecular Weight : 980.63 g/mol

The compound features a bioreversible linkage that enhances its stability and efficacy in both in vitro and in vivo settings. The clindamycin component is a protein synthesis inhibitor that binds to the 50S subunit of bacterial ribosomes, thereby disrupting protein synthesis and inhibiting bacterial growth .

This compound operates through a dual mechanism:

  • Antibiotic Activity : Clindamycin inhibits protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This action prevents the formation of peptide bonds and disrupts bacterial translation processes .
  • Targeted Delivery via ADCs : The MC-Val-Cit-PAB linker allows for selective delivery of clindamycin to target cells, particularly in tumor environments. This targeted approach minimizes systemic toxicity while maximizing therapeutic effects on malignant cells .

Biological Activity and Efficacy

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • In Vitro Studies : Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values in the nanomolar range against specific tumor cells, indicating potent anti-cancer activity .
Cell LineIC50 (nM)
BJAB3.3
WSU0.95
  • In Vivo Studies : Animal models have demonstrated that this compound is effective in reducing tumor size without notable side effects, supporting its potential as a therapeutic agent in oncology .

Case Studies

  • Case Study on Efficacy Against Tumors : A study published in Nature Chemistry explored the efficacy of this compound in treating multidrug-resistant tumors. The results indicated that tumors treated with this ADC showed a significant reduction in size compared to controls, highlighting its potential for clinical applications .
  • Clinical Implications : In clinical scenarios where traditional antibiotics fail due to resistance, this compound offers a promising alternative due to its dual action as an antibiotic and an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved absorption and distribution compared to standard clindamycin formulations. The bioreversible nature of the linker facilitates release at targeted sites, enhancing local drug concentration while reducing systemic exposure .

Q & A

Q. What is the structural and functional role of MC-Val-Cit-PAB-clindamycin in antibody-drug conjugates (ADCs)?

this compound is a drug-linker conjugate designed for ADCs. The linker (MC-Val-Cit-PAB) enables controlled release of clindamycin, a protein synthesis inhibitor, within target cells. The Val-Cit dipeptide sequence is cleaved by intracellular cathepsin B, releasing the payload. Structural characterization should include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify linker-drug stability and conjugation efficiency .

Q. How can researchers validate the stability of the MC-Val-Cit-PAB linker under physiological conditions?

Stability assays should simulate physiological pH (e.g., 5.0 for lysosomal conditions and 7.4 for plasma). Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor linker degradation and payload release over time. Compare results to in vitro cytotoxicity data to correlate stability with therapeutic efficacy .

Q. What in vitro models are appropriate for testing this compound efficacy?

Use PD-1/PD-L1 nonresponsive cell lines (e.g., murine Lewis Lung Carcinoma, LLC) to isolate ADC efficacy from immune checkpoint interactions. For blood-brain barrier (BBB) studies, employ endothelial cell (EC) and pericyte (PC) co-culture models to evaluate permeability and payload delivery .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in ADC efficacy across tumor models?

Contradictions may arise from differences in target antigen density, cathepsin B activity, or tumor microenvironment pH. Use orthogonal assays:

  • Quantify antigen expression via flow cytometry.
  • Measure cathepsin B activity using fluorogenic substrates.
  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate intratumoral drug concentrations with efficacy .

Q. What methodological considerations are critical for pharmacokinetic modeling of this compound?

Employ population pharmacokinetic (PopPK) approaches to account for inter-subject variability. Key parameters include:

  • Volume of distribution (Vd) : Assess using a two-compartment model.
  • Clearance (CL) : Incorporate covariates like tumor burden or renal/hepatic function.
  • Validate models via visual predictive checks (VPCs) and bootstrap analysis .

Q. How can researchers optimize ADC dosing regimens to mitigate off-target toxicity?

Use Monte Carlo simulations to predict exposure-response relationships. Define therapeutic windows by integrating:

  • In vitro cytotoxicity (IC50) : Dose-response curves in target vs. non-target cells.
  • In vivo toxicity thresholds : Maximum tolerated dose (MTD) studies in murine models.
  • Adjust for interspecies scaling using allometric principles .

Q. What strategies improve ADC penetration in blood-tissue barriers (e.g., blood-brain or blood-retina barriers)?

Test co-administration of permeability enhancers (e.g., bradykinin agonists) in EC-PC-PVM/M tri-culture models. Use dynamic contrast-enhanced MRI or fluorescent tracers to quantify barrier disruption and payload delivery .

Methodological Guidance for Experimental Design

How to formulate a PICOT research question for this compound studies?

Apply the PICOT framework :

  • P opulation: Tumor-bearing murine models (e.g., LLC) or primary endothelial cells.
  • I ntervention: this compound at varying linker-drug ratios.
  • C omparison: Non-targeted clindamycin or unconjugated linker.
  • O utcome: Tumor growth inhibition (TGI) or EC50 values.
  • T ime: 28-day efficacy studies or 72-hour in vitro assays .

Q. What analytical techniques are essential for characterizing ADC purity and aggregation?

  • Size-exclusion chromatography (SEC) : Detect high-molecular-weight aggregates.
  • Hydrophobic interaction chromatography (HIC) : Evaluate drug-to-antibody ratio (DAR).
  • Circular dichroism (CD) : Confirm structural integrity post-conjugation .

Data Interpretation and Troubleshooting

Q. How to address batch-to-batch variability in ADC synthesis?

Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs): DAR, aggregation, endotoxin levels.
  • Use design-of-experiments (DoE) to optimize conjugation parameters (e.g., pH, temperature).
  • Cross-validate batches via in vivo bioequivalence studies .

Q. Why might in vitro and in vivo efficacy data diverge, and how to reconcile this?

Discrepancies often stem from differences in tumor stroma, immune infiltration, or drug clearance rates. Validate findings using:

  • Ex vivo histology : Assess intratumoral drug distribution.
  • PK/PD bridging studies : Model drug exposure thresholds required for efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.